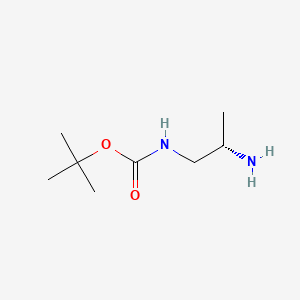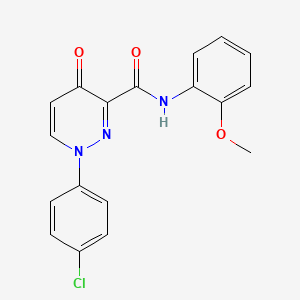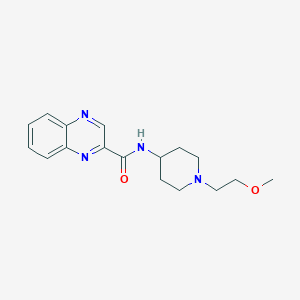
N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, which include “N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide”, can be achieved by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the methods to produce quinoxaline .Molecular Structure Analysis
The molecular structure of “N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide” is characterized by the presence of a quinoxaline moiety, a piperidin-4-yl group, and a methoxyethyl group. The quinoxaline moiety is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Quinoxaline derivatives, including “N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide”, can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Applications De Recherche Scientifique
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, which potentially includes compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide, has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules have shown potent and highly selective ATM inhibition capabilities with suitable properties for oral administration. Such inhibitors are significant for researching DNA damage response mechanisms and potentially for the development of cancer therapies (Degorce et al., 2016).
Antimicrobial Activities
New quinoxaline 1,4-di-N-oxides, including derivatives structurally akin to N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, certain derivatives demonstrated significant activity against Aspergillus fumigatus and Streptococcus pneumonia, highlighting their potential as novel antimicrobial agents (Soliman).
Anti-Tuberculosis Activity
Research on quinoxaline-2-carboxylate 1,4-dioxide derivatives, which may include compounds similar to N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide, has identified several new entities with promising in vitro antituberculosis activity. The efficacy of these compounds appears to be influenced by the specific substituents on the quinoxaline nucleus, offering insights into structure-activity relationships vital for developing new anti-tuberculosis treatments (Jaso et al., 2005).
Antibacterial Persisters Targeting
A compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (structurally related to the chemical ), has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery marks a significant advancement in addressing the challenge of bacterial persistence, a major hurdle in treating infections effectively (Kim et al., 2011).
Mécanisme D'action
Target of Action
It’s known that quinoxaline derivatives have a wide range of pharmacological activities . Piperidine derivatives, which are also part of the compound’s structure, are present in more than twenty classes of pharmaceuticals
Mode of Action
Quinoxaline and piperidine derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoxaline and piperidine derivatives are known to influence a variety of biological processes
Result of Action
Given the broad pharmacological activities of quinoxaline and piperidine derivatives , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels. Further experimental studies are needed to confirm this.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-11-10-21-8-6-13(7-9-21)19-17(22)16-12-18-14-4-2-3-5-15(14)20-16/h2-5,12-13H,6-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJPYPAWDWSVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

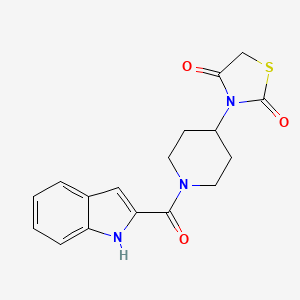
![Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate](/img/structure/B2871592.png)


![3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2871595.png)
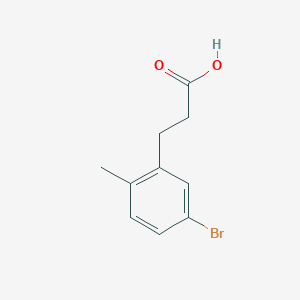

![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)
![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)
